

Technical Support Center: Roblitinib (FGF401)

Experimental Optimization & Safety Profiling

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Compound of Interest

Compound Name: *Roblitinib citrate*

CAS No.: *1708971-60-1*

Cat. No.: *B12768216*

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Status: Operational Subject: Roblitinib (NVP-FGF401) Classification: Reversible-Covalent FGFR4 Inhibitor Target Audience: Assay Development Scientists, In Vivo Pharmacologists, Translational Researchers

Executive Technical Summary

Roblitinib (FGF401) is a highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).^{[1][2][3][4][5][6]} Unlike pan-FGFR inhibitors (e.g., erdafitinib, pemigatinib), Roblitinib spares FGFR1, FGFR2, and FGFR3, thereby avoiding class-effect toxicities such as hyperphosphatemia.

Its selectivity is driven by a structural interaction with Cysteine 552 (Cys552), a residue unique to the ATP-binding pocket of FGFR4 (other FGFRs possess a Tyrosine at this position).

Critical Mechanism of Action:

- Target: FGFR4 kinase domain.^{[1][2][7][8]}
- Binding Mode: Reversible covalent (hemithioacetal formation with Cys552).^{[3][5][6]}

- Primary Safety Signal: Mechanism-based gastrointestinal toxicity (bile acid diarrhea) due to CYP7A1 upregulation.

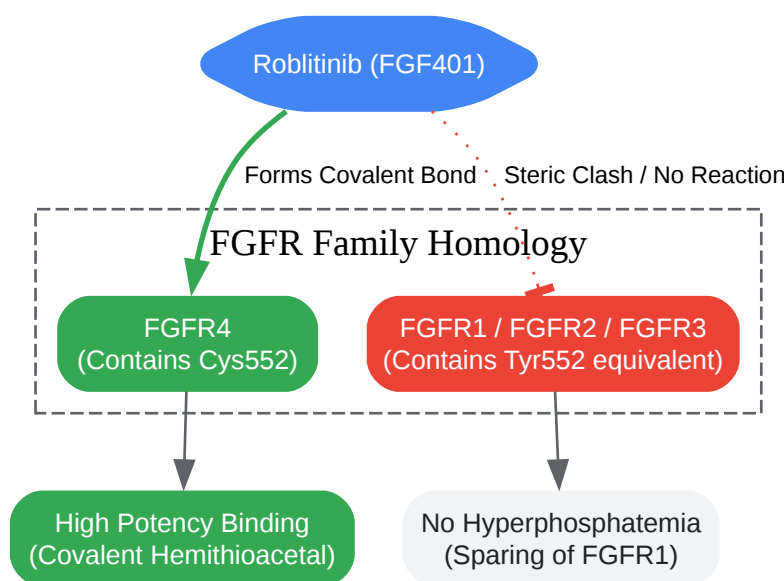
Specificity & Off-Target Troubleshooting

Issue: "Is the observed toxicity due to off-target kinase inhibition?"

Diagnosis: Roblitinib is exceptionally clean. In kinome-wide screens (e.g., KINOMEScan™), it typically shows >1000-fold selectivity for FGFR4 over FGFR1–3 and other kinases. If you observe non-specific toxicity in vitro, it is likely due to physicochemical artifacts (precipitation) rather than off-target kinase engagement.

The Selectivity Logic (Cys552)

The following diagram illustrates why Roblitinib does not inhibit FGFR1-3, preventing hyperphosphatemia.



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Figure 1: Structural basis of Roblitinib selectivity. The presence of Cys552 in FGFR4 allows for covalent binding, whereas the Tyrosine residue in FGFR1-3 prevents this interaction.

Comparative Selectivity Table

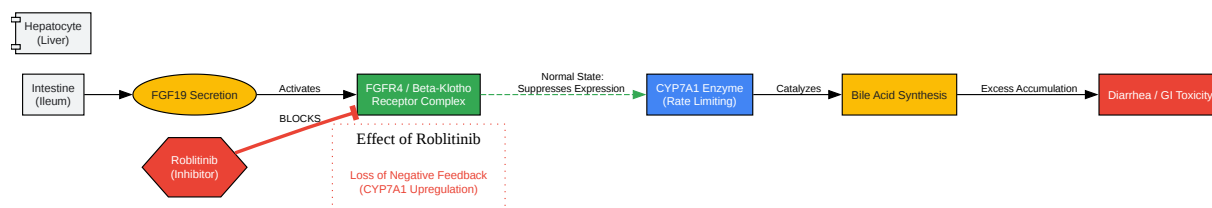
Feature	Roblitinib (FGF401)	Pan-FGFR Inhibitors (e.g., Erdafitinib)
Primary Target	FGFR4 (Cys552)	FGFR1, FGFR2, FGFR3, FGFR4
Binding Mode	Reversible Covalent	Reversible (ATP Competitive)
IC50 (FGFR4)	< 2 nM	Variable (often weaker on FGFR4)
IC50 (FGFR1-3)	> 10 μ M (Inactive)	< 10 nM (Potent)
Hyperphosphatemia	Absent	Common (Dose Limiting)
Diarrhea	Yes (Bile Acid mediated)	Yes (Mucosal toxicity)

Mechanism-Based Toxicity: The Bile Acid Loop Issue: "My in vivo models are experiencing severe diarrhea."

Root Cause Analysis: This is an on-target effect, not an off-target toxicity.

- Physiologically, FGF19 (secreted by the gut) binds hepatic FGFR4/
-Klotho.
- This complex signals to inhibit CYP7A1 (Cholesterol 7
-hydroxylase).
- CYP7A1 is the rate-limiting enzyme converting cholesterol to bile acids.[\[9\]](#)[\[10\]](#)
- Roblitinib blocks FGFR4
Removes inhibition on CYP7A1
Massive Bile Acid Synthesis
Diarrhea.

Pathway Visualization



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Figure 2: The FGF19-FGFR4-CYP7A1 axis.[4] Roblitinib disrupts the negative feedback loop, leading to uninhibited bile acid synthesis.

Mitigation Protocol (In Vivo)

If testing Roblitinib in mice/rats, you must control for bile acids.

- Dietary Intervention: Use standard chow; high-fat diets exacerbate bile production.
- Sequestrants: Co-administer a bile acid sequestrant (e.g., Cholestyramine or Colesevelam) mixed in chow (approx. 2% w/w) or via oral gavage.
- Biomarker Monitoring: Do not rely solely on clinical signs. Measure plasma C4 (7

-hydroxy-4-cholesten-3-one) levels. C4 is a surrogate marker for CYP7A1 activity.[6]

- Expected Result: Roblitinib treatment

High C4 levels.

Experimental Protocols & Handling

A. Solubility & Formulation

Roblitinib can be difficult to solubilize in neutral aqueous buffers.

- Stock Solution: Dissolve in DMSO (up to 100 mM). Store at -20°C.
- In Vivo Vehicle (Oral Gavage):
 - Preferred: 0.1 N HCl (Roblitinib is highly soluble at low pH).
 - Alternative: Acetate buffer (pH 4.5).
 - Avoid: Neutral PBS (risk of precipitation).

B. The "Washout" Experiment (Validating Reversibility)

Roblitinib is a reversible covalent inhibitor.^{[1][2][3][4][7]} It forms a bond, but the bond hydrolyzes over time. This distinguishes it from permanent alkylators.

Protocol:

- Seed Cells: Use an FGFR4-dependent line (e.g., Hep3B or HUH-7).
- Pulse: Treat cells with Roblitinib (10x IC₅₀) for 1 hour.
- Wash:
 - Group A: No Wash (Continuous exposure).
 - Group B: Wash 3x with warm media (removes unbound drug). Incubate in drug-free media.
- Readout: Measure p-FGFR4 (Western Blot) or Cell Viability at 24h, 48h, 72h.
- Interpretation:
 - Irreversible Inhibitor:^[11] Activity persists after wash (Group B = Group A).
 - Reversible Covalent (Roblitinib): Activity gradually recovers in Group B as the inhibitor dissociates from Cys552.

Frequently Asked Questions (FAQ)

Q: Does Roblitinib cross the Blood-Brain Barrier (BBB)? A: Poorly. Roblitinib is a substrate for P-glycoprotein (P-gp) and BCRP efflux transporters. It is generally not suitable for targeting CNS metastases of FGFR4-driven tumors without transporter inhibition.

Q: Why do I see liver enzyme elevations (ALT/AST) in my animal models? A: This is often secondary to the bile acid accumulation in the liver (hepatotoxicity from detergent effects of bile salts) rather than direct chemical hepatotoxicity of the drug. Check if co-administration of cholestyramine mitigates the ALT elevation.

Q: Can I use Roblitinib as a control for FGFR1 studies? A: Yes. It is an excellent negative control for FGFR1/2/3 studies. If your compound works on FGFR1 but Roblitinib does not, it confirms the phenotype is not driven by FGFR4.

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